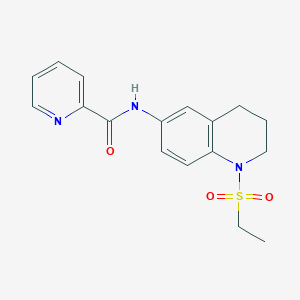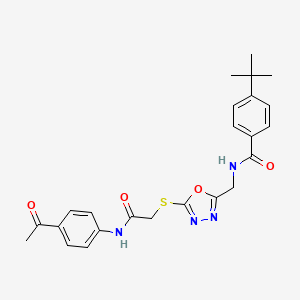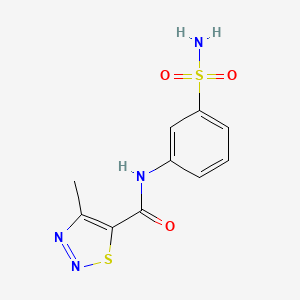
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Picolinamide, a component of the compound, is a derivative of picolinic acid with the molecular formula C6H6N2O . It’s used in various chemical reactions, particularly as a directing group in palladium-catalyzed C–H functionalization reactions .
Synthesis Analysis
While specific synthesis methods for “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)picolinamide” are not available, picolinamide has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization . It’s also been used in the synthesis of tetracoordinated organoboron complexes .Scientific Research Applications
Potent Histone Deacetylase Inhibitors
A study developed a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors. These compounds were found to be cytotoxic to prostate cancer cells, with one compound exhibiting marked anti-HDAC and antiproliferative activity. This compound showed potential as a lead compound for the development of prostate cancer inhibitors (Liu et al., 2015).
Organocatalytic Enantioselective Syntheses
Research on organocatalytic enantioselective Pictet-Spengler reactions focused on the syntheses of 1-substituted 1,2,3,4-tetrahydroisoquinolines. This methodology facilitated the synthesis of natural products and synthetic drugs, demonstrating the versatility of these reactions in creating complex molecular structures (Mons et al., 2014).
Cascade Halosulfonylation Reactions
A new cascade three-component halosulfonylation reaction for synthesizing 3,4-dihydroquinolin-2(1H)-ones was established, demonstrating an efficient pathway for creating densely functionalized heterocyclic scaffolds. This method highlighted the potential for rapid molecular complexity building through multiple bond-forming events (Zhu et al., 2016).
Synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline Analogs
An eco-friendly protocol was developed for synthesizing N-sulfonyl-1,2,3,4-tetrahydroisoquinolines using the Pictet–Spengler reaction. This synthesis method, catalyzed by tungstophosphoric acid hydrate, underscores the importance of sustainable approaches in the preparation of heterocyclic compounds (Pingaew et al., 2013).
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-24(22,23)20-11-5-6-13-12-14(8-9-16(13)20)19-17(21)15-7-3-4-10-18-15/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOOYQPBQOKNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4R,5aS,6S,9aR,9bS)-4,6-dihydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B2671147.png)



![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2671153.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2671156.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/no-structure.png)

![1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2671159.png)




![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]propan-1-one](/img/structure/B2671169.png)